3-(3-Methoxy-3-oxoprop-1-yn-1-yl)benzoic acid
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Overview
Description
3-(3-Methoxy-3-oxoprop-1-yn-1-yl)benzoic acid is an organic compound with the molecular formula C11H8O4 It is a derivative of benzoic acid, featuring a methoxy group and an oxopropynyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-3-oxoprop-1-yn-1-yl)benzoic acid can be achieved through a domino-reaction involving easily available starting materials. One such method involves the reaction of 1-benzyl-2-(1-naphthyl)-4,5-dihydro-1H-imidazole with methyl propiolate . This reaction proceeds under mild conditions and yields the desired product in high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxy-3-oxoprop-1-yn-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxopropynyl group to an alcohol or alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-(3-Methoxy-3-oxoprop-1-yn-1-yl)benzoic acid has several applications in scientific research:
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Methoxy-3-oxoprop-1-yn-1-yl)benzoic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction, and gene expression. detailed studies on its specific molecular targets and pathways are limited.
Comparison with Similar Compounds
Similar Compounds
- Methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate
- 3-(3-Hydroxyprop-1-yn-1-yl)benzoic acid
- (E)-2-(3-Methoxy-3-oxoprop-1-en-1-yl)phenylboronic acid
Uniqueness
3-(3-Methoxy-3-oxoprop-1-yn-1-yl)benzoic acid is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its methoxy and oxopropynyl groups enable it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial purposes.
Properties
CAS No. |
2098040-74-3 |
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Molecular Formula |
C11H8O4 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
3-(3-methoxy-3-oxoprop-1-ynyl)benzoic acid |
InChI |
InChI=1S/C11H8O4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-4,7H,1H3,(H,13,14) |
InChI Key |
BZMOFCGKKRTCAP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=CC(=CC=C1)C(=O)O |
Origin of Product |
United States |
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